3'-Deoxy-3'-fluoroinosine

Description

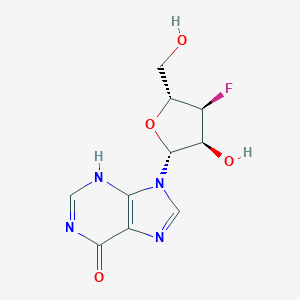

Structure

3D Structure

Properties

IUPAC Name |

9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYFYFKHABGRAR-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922453 | |

| Record name | 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117517-20-1 | |

| Record name | 3'-Deoxy-3'-fluoroinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117517201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Preclinical Therapeutic Potential of 3 Deoxy 3 Fluoroinosine

Antiprotozoal Activities

3'-Deoxy-3'-fluoroinosine has shown promise as an agent against certain protozoan parasites, with significant research focusing on its efficacy against Leishmania species.

Antileishmanial Efficacy Against Leishmania tropica and L. donovani

Studies have investigated the effectiveness of this compound against both the promastigote and amastigote stages of Leishmania tropica and Leishmania donovani, the causative agents of cutaneous and visceral leishmaniasis, respectively. nih.govmdpi.com

In a laboratory setting, this compound has been shown to inhibit the growth of Leishmania promastigotes. nih.govmdpi.com The concentration of the drug required to inhibit the growth rate of the parasite cells by 50% (EC50) was determined for both L. tropica and L. donovani. nih.gov The compound was found to be less toxic to a model host, mouse mammary-tumor FM3A cells, with a significantly higher EC50 value. nih.govmdpi.com This selectivity is attributed to the metabolism of this compound to 3'-deoxy-3'-fluoroadenosine 5'-triphosphate (3'-FATP) within the Leishmania promastigotes, a process that does not occur in the host cells. nih.govtees.ac.uk Furthermore, the compound was effective against L. donovani amastigotes within J774.1 macrophage cells in an in vitro system designed to mimic in vivo conditions. nih.govmdpi.com

In Vitro Activity of this compound

| Organism/Cell Line | EC50 Value (M) |

|---|---|

| Leishmania tropica (promastigotes) | 2.3 x 10-7 |

| Leishmania donovani (promastigotes) | 1.0 x 10-6 |

| Mouse Mammary-Tumor FM3A Cells | 1.9 x 10-4 |

Data sourced from Shin et al. (1995). nih.gov

The therapeutic potential of this compound has also been evaluated in mouse models of visceral leishmaniasis caused by L. donovani. nih.govnih.gov In one study, intravenous administration of the compound resulted in a cytotoxic effect against the amastigotes of L. donovani in mice. nih.gov Another study compared the efficacy of free (nonentrapped) this compound with other inosine (B1671953) analogs. nih.gov Treatment with the nonentrapped form of this compound led to a significant reduction in the Leishman-Donovan Units (LDU) compared to control values. nih.gov

In Vivo Efficacy of Nonentrapped Inosine Analogs against L. donovani in Mice

| Compound | Reduction in LDU vs. Control |

|---|---|

| Carbocyclic inosine (C-Ino) | 94% |

| 3'-deoxyinosine (3'-dI) | 68% |

| This compound (3'-FI) | 73% |

Data sourced from a pilot study evaluating inosine analogs. nih.gov

Anti-trypanosomal Activity of Related 3'-Fluororibonucleosides

While specific data on the anti-trypanosomal activity of this compound is limited in the provided context, research into related 3'-fluororibonucleosides has shown promising results against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.govresearchgate.netsci-hub.se A study on 3'-deoxy-3'-fluororibonucleosides derived from 7-deazaadenine nucleosides revealed that many of these compounds displayed micromolar or submicromolar activity against Trypanosoma brucei brucei. nih.govsci-hub.se The most potent among them, the 7-bromo- and 7-iododerivatives, exhibited activity in the double-digit nanomolar range against both T. b. brucei and T. b. gambiense without showing cytotoxicity. nih.govsci-hub.se This suggests that the 3'-fluoro substitution is a favorable modification for developing anti-trypanosomal agents. researchgate.net

Anticancer and Antineoplastic Activities

As a purine (B94841) nucleoside analogue, this compound falls into a class of compounds known for their broad antitumor activity. medchemexpress.commedchemexpress.com The anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.commedchemexpress.com

Activity Against Indolent Lymphoid Malignancies

Purine nucleoside analogs have demonstrated significant antitumor activity, particularly targeting indolent lymphoid malignancies. medchemexpress.commedchemexpress.com These types of cancers, which include follicular lymphoma, marginal zone lymphoma, and mantle cell lymphoma, are often slow-growing. mdpi.com While the direct activity of this compound against these specific malignancies is an area of ongoing research, its classification as a purine nucleoside analog suggests its potential in this therapeutic area. medchemexpress.commedchemexpress.com

Antineoplastic Properties in Human Cell Lines

Purine nucleoside analogs, including this compound, are recognized for their extensive antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.com The mechanisms underlying their anticancer effects are thought to involve the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com Research into fluorinated nucleosides has highlighted their potential as chemotherapeutic agents. sciforum.net

Specifically, studies on 3'-deoxy-3'-fluoroketonucleoside derivatives have demonstrated significant antineoplastic activities. nih.gov In tests conducted on human peripheral blood lymphocytes and the RAJI and DAUDI cell lines, certain fluoroketonucleosides showed potent activity, underscoring the important biological role of the fluorine atom in this class of compounds. nih.gov In a cytotoxicity assay using human MRC5 cells, this compound demonstrated an EC50 value greater than 64 μM. medchemexpress.com A related compound, 3'-Deoxy-3'-fluoroadenosine, showed an EC50 of 4.92 μM in the same cell line. medchemexpress.com

Table 1: Cytotoxicity of 3'-Fluoro-Nucleoside Analogs in Human Cell Lines

| Compound | Cell Line | Assay Type | Result (EC50) |

|---|---|---|---|

| This compound | MRC5 | Cytotoxicity | > 64 μM medchemexpress.com |

Antiviral Activities of Related 3'-Fluoroadenosine Analogs

The adenosine (B11128) analog, 3'-deoxy-3'-fluoroadenosine, a compound closely related to this compound, has been the subject of extensive research for its antiviral properties.

3'-Fluoro-3'-deoxyadenosine (B151260) has demonstrated potent activity against a wide range of viruses. nih.gov Its antiviral spectrum includes DNA viruses such as the poxvirus vaccinia, single-stranded (+) RNA viruses like poliovirus, Coxsackie B virus, Sindbis virus, and Semliki Forest virus, as well as double-stranded RNA viruses like reovirus. sciforum.netnih.gov This wide range of activity suggests that its mechanism of action is distinct from adenosine analogs that primarily inhibit S-adenosylhomocysteine (SAH) hydrolase. nih.govnih.gov

Significant research has focused on the efficacy of 3'-deoxy-3'-fluoroadenosine against emerging flaviviruses, which are responsible for severe and often life-threatening diseases with no approved therapies. nih.govresearchgate.net The compound has been shown to exert a low-micromolar antiviral effect against Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.govtargetmol.com This activity was observed in both neural and extraneural host cell lines, including porcine kidney stable (PS) cells and primary human brain cortical astrocytes (HBCA), a clinically relevant model for neurotropic flavivirus studies. nih.gov For instance, at a concentration of 6.25 μM, the compound reduced TBEV titer by over two orders of magnitude, with higher concentrations leading to the complete abrogation of viral replication in vitro. nih.gov

Table 2: In Vitro Antiviral Activity of 3'-Deoxy-3'-fluoroadenosine Against Flaviviruses

| Virus | Virus Strain | Cell Line | EC50 (μM) |

|---|---|---|---|

| TBEV | Hypr | PS | 2.2 ± 0.6 nih.gov |

| Neudoerfl | PS | 1.6 ± 0.3 nih.gov | |

| Hypr | HBCA | 3.1 ± 1.1 nih.gov | |

| Neudoerfl | HBCA | 4.5 ± 1.5 nih.gov | |

| ZIKV | MR-766 | PS | 1.1 ± 0.1 nih.gov |

| Paraiba_01 | PS | 1.3 ± 0.2 nih.gov | |

| MR-766 | HBCA | 4.7 ± 1.3 nih.gov | |

| Paraiba_01 | HBCA | 4.5 ± 1.4 nih.gov | |

| WNV | Eg-101 | PS | 3.7 ± 1.2 nih.gov |

| 13-104 | PS | 4.7 ± 1.5 nih.gov | |

| Eg-101 | HBCA | 4.3 ± 0.3 nih.gov |

The broad-spectrum activity of 3'-fluoroadenosine analogs extends to DNA viruses. nih.gov Specifically, 3'-deoxy-3'-fluoroadenosine has been shown to be a potent inhibitor of vaccinia virus, a member of the poxvirus family. nih.govnih.gov It has also demonstrated inhibitory effects against cowpox virus. sciforum.net

The promising in vitro antiviral activity of 3'-deoxy-3'-fluoroadenosine has been substantiated by in vivo studies in animal models. nih.govnih.govnih.gov In a mouse model of West Nile virus infection, treatment with the compound resulted in a significant decrease in mortality and a substantial reduction in the clinical signs of neuroinfection. nih.gov

The compound also proved effective in a vaccinia virus infection model, where it significantly inhibited the formation of tail lesions in intravenously inoculated mice. nih.govnih.gov While it showed high efficacy against WNV and vaccinia virus, its in vivo effect against TBEV was less pronounced, a difference that may be attributable to the more rapid and aggressive course of TBEV infection in the mouse model used. nih.gov

Mechanistic Investigations of 3 Deoxy 3 Fluoroinosine Action

Intracellular Metabolism and Phosphorylation to Active Forms

For nucleoside analogs to exert their biological effects, they must typically be phosphorylated intracellularly to their corresponding 5'-mono-, di-, and triphosphate derivatives. This metabolic activation is a critical determinant of their therapeutic potential.

While the direct phosphorylation of 3'-Deoxy-3'-fluoroinosine is a key step, its metabolic journey within the cell can also involve conversion to other nucleoside forms. It is understood that inosine (B1671953) analogs can be metabolically converted to their corresponding adenosine (B11128) counterparts. This conversion pathway is significant as the adenosine form, specifically 3'-Deoxy-3'-fluoroadenosine, is known to be a substrate for phosphorylation, leading to the formation of 3'-Deoxy-3'-fluoroadenosine 5'-triphosphate (3'-FATP). nih.gov The triphosphate form is the active metabolite that interferes with nucleic acid synthesis. nih.govnih.gov The lack of a hydroxyl group at the 3' position of the ribose sugar in this active form is crucial; it prevents the formation of the phosphodiester bond necessary for elongating the RNA chain, thereby acting as a chain terminator. trilinkbiotech.com

The conversion of nucleoside analogs to their active triphosphate forms is catalyzed by a series of cellular kinases. longdom.org While the specific kinase pathway for this compound is not fully elucidated, the process for related fluorinated nucleosides provides a well-established model. For instance, the metabolism of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) is initiated by thymidine (B127349) kinase-1 (TK-1), which phosphorylates it to the monophosphate form. nih.gov Subsequent phosphorylations to the di- and triphosphate forms are carried out by thymidylate kinase (TMPK) and nucleoside diphosphate (B83284) kinase (NDPK), respectively. nih.gov It is hypothesized that this compound and its metabolic product, 3'-deoxy-3'-fluoroadenosine, are similarly phosphorylated by a cascade of cellular kinases to their respective triphosphate active forms. thermofisher.comfrontiersin.org

Table 1: Hypothetical Phosphorylation Pathway of this compound

| Step | Precursor | Enzyme (Hypothesized) | Product |

| 1 | This compound | Nucleoside Kinase | This compound 5'-monophosphate |

| 2 | This compound 5'-monophosphate | Nucleoside Monophosphate Kinase | This compound 5'-diphosphate |

| 3 | This compound 5'-diphosphate | Nucleoside Diphosphate Kinase | This compound 5'-triphosphate |

| Alternative Step 1a | This compound | Enzymes for purine (B94841) conversion | 3'-Deoxy-3'-fluoroadenosine |

| Alternative Step 1b | 3'-Deoxy-3'-fluoroadenosine | Adenosine Kinase | 3'-Deoxy-3'-fluoroadenosine 5'-monophosphate |

| Alternative Step 2b | 3'-Deoxy-3'-fluoroadenosine 5'-monophosphate | Nucleoside Monophosphate Kinase | 3'-Deoxy-3'-fluoroadenosine 5'-diphosphate |

| Alternative Step 3b | 3'-Deoxy-3'-fluoroadenosine 5'-diphosphate | Nucleoside Diphosphate Kinase | 3'-Deoxy-3'-fluoroadenosine 5'-triphosphate (3'-FATP) |

Enzyme Inhibition Profiles

The active triphosphate metabolite of this compound functions by inhibiting various enzymes that are crucial for nucleic acid synthesis and metabolism.

A primary mechanism of action for many nucleoside analogs is the inhibition of viral polymerases. nih.govmdpi.com The triphosphate form of this compound's related analogs, such as 3'-deoxy-3'-fluoroadenosine 5'-triphosphate and 3'-deoxy-3'-fluoroguanosine (B39910) 5'-triphosphate, have been shown to be potent inhibitors of viral RNA-dependent RNA polymerase (RdRp). nih.gov For example, 3'-deoxy-3'-fluoroguanosine 5'-triphosphate directly interacts with the NS5B RdRp of the Hepatitis C virus (HCV), leading to the termination of the growing viral RNA chain. nih.gov The adenosine counterpart also inhibits HCV NS5B polymerase, although to a lesser extent. nih.gov This ability to act as an obligate chain terminator is a hallmark of nucleosides lacking a 3'-hydroxyl group and is effective against a broad spectrum of viruses, including flaviviruses like Tick-borne encephalitis virus (TBEV), West Nile virus (WNV), and Zika virus (ZIKV). nih.govnih.gov

Beyond viral targets, this compound can interact with cellular enzymes involved in nucleoside and nucleotide metabolism. Purine nucleoside phosphorylase (PNP), an enzyme in the purine salvage pathway, is responsible for the degradation of inosine to hypoxanthine (B114508). biorxiv.org In classically activated macrophages, the activity of PNP is upregulated. biorxiv.org It is plausible that this compound, as an inosine analog, could be a substrate or inhibitor for PNP. Furthermore, xanthine (B1682287) oxidoreductase (XOR) is another key enzyme in purine metabolism that is known to activate or degrade various purine nucleoside analogs. biorxiv.orgnih.gov

S-Adenosylhomocysteine (SAH) hydrolase is a critical enzyme in cellular methylation reactions, and its inhibition is a known mechanism for some adenosine-based antiviral nucleosides. frontiersin.org However, studies on the related compound, 3'-deoxy-3'-fluoroadenosine, have demonstrated that it does not have significant inhibitory activity against SAH hydrolase, except at high concentrations. nih.govresearchgate.net This finding distinguishes its antiviral mechanism from that of classic SAH hydrolase inhibitors, suggesting that its primary mode of action is through the termination of RNA chain synthesis rather than the disruption of cellular methylation processes. nih.gov

Table 2: Summary of Enzyme Interactions for this compound and Related Analogs

| Enzyme | Analog | Interaction Type | Finding |

| Viral RNA-dependent RNA Polymerase (RdRp) | 3'-Deoxy-3'-fluoroguanosine 5'-triphosphate | Inhibition / Chain Termination | Potently inhibits HCV NS5B RdRp, disrupting viral RNA synthesis. nih.gov |

| Viral RNA-dependent RNA Polymerase (RdRp) | 3'-Deoxy-3'-fluoroadenosine 5'-triphosphate | Inhibition / Chain Termination | Inhibits HCV NS5B polymerase and is broadly active against flaviviruses. nih.gov |

| S-Adenosylhomocysteine (SAH) Hydrolase | 3'-Deoxy-3'-fluoroadenosine | No significant inhibition | Lacks potent inhibitory activity, distinguishing its mechanism from other adenosine analogs. nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | This compound (Hypothesized) | Substrate / Inhibition | May interact with PNP, which is involved in inosine degradation. biorxiv.org |

| Xanthine Oxidoreductase (XOR) | Purine Nucleoside Analogs | Metabolism (Activation/Degradation) | Known to metabolize various purine analogs. nih.gov |

Impact on Deoxynucleotidases

The precise impact of this compound on deoxynucleotidases is not extensively detailed in the provided search results. However, the mechanism of action for purine nucleoside analogs, a class to which this compound belongs, involves interference with nucleic acid synthesis. medchemexpress.commedchemexpress.com This interference is often predicated on the analog's ability to be phosphorylated by cellular kinases to its triphosphate form, which can then act as a substrate or inhibitor for enzymes involved in DNA and RNA synthesis. Deoxynucleotidases are enzymes responsible for the breakdown of deoxynucleotides, and while a direct inhibitory or modulatory role by this compound is not explicitly stated, its structural similarity to natural deoxynucleosides suggests a potential for interaction. Further research is necessary to fully elucidate the specific effects of this compound on the activity of various deoxynucleotidases.

Inhibition of APOBEC3 Enzymes by Related Analogs

The APOBEC3 (Apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3) family of enzymes are cytidine (B196190) deaminases that play a crucial role in the innate immune system by inducing mutations in viral DNA. nih.govnih.gov However, their activity has also been implicated in promoting cancer evolution and drug resistance through mutagenesis of the host genome. nih.govnih.gov Consequently, the inhibition of APOBEC3 enzymes, particularly A3A and A3B, presents a promising strategy for anticancer and antiviral therapies. nih.govcancer.org.nz

Research has focused on developing inhibitors for these enzymes, with a significant breakthrough involving the use of nucleoside analogs. nih.govnih.gov While direct inhibition of APOBEC3 enzymes by this compound is not specifically documented in the provided results, studies on related fluorinated nucleoside analogs have demonstrated significant inhibitory potential. nih.govnih.gov

A key strategy has been the incorporation of known inhibitors of cytidine deaminase (CDA), such as 2'-deoxyzebularine (B1250929) (dZ), into single-stranded DNA (ssDNA) oligonucleotides. nih.gov This approach is based on the rationale that the ssDNA will deliver the inhibitor to the active site of the APOBEC3 enzyme. nih.gov This has proven effective, as dZ itself does not inhibit APOBEC3 as a free nucleoside but becomes a potent inhibitor when part of an ssDNA strand. nih.gov

Further research has explored the impact of fluorination on the inhibitory activity of these analogs. For instance, an oligonucleotide containing 5-fluoro-2'-deoxyzebularine (5FdZ) showed a 3.5-fold greater inhibition constant against APOBEC3B compared to the non-fluorinated dZ-containing oligonucleotide. nih.govumn.edu A similar trend was observed for wild-type APOBEC3A. nih.govumn.edu This suggests that the addition of a fluorine atom can enhance the inhibitory potency of these nucleoside analogs against specific APOBEC3 enzymes. nih.gov

Interestingly, the effect of fluorination is not uniform across all APOBEC3 isozymes. The 5FdZ-containing oligonucleotide was a less potent inhibitor of APOBEC3G than the dZ-containing one. nih.govumn.edu This differential inhibition highlights the potential for developing selective inhibitors for different APOBEC3 family members. nih.gov The development of these next-generation inhibitors, with enhanced potency and nuclease stability, is an active area of research. biorxiv.org

Table 1: Inhibition of APOBEC3 Enzymes by Nucleoside Analogs

| Nucleoside Analog | Target Enzyme | Outcome |

| 2'-deoxyzebularine (dZ) in ssDNA | APOBEC3A, APOBEC3B | Low-micromolar inhibition nih.gov |

| 5-fluoro-2'-deoxyzebularine (5FdZ) in ssDNA | APOBEC3B | 3.5-fold better inhibition than dZ-oligo nih.govumn.edu |

| 5-fluoro-2'-deoxyzebularine (5FdZ) in ssDNA | APOBEC3A | Similar inhibition trend to APOBEC3B nih.govumn.edu |

| 5-fluoro-2'-deoxyzebularine (5FdZ) in ssDNA | APOBEC3G | Less potent inhibitor than dZ-oligo nih.govumn.edu |

Molecular Mechanisms of Cellular Efficacy

The cellular efficacy of this compound and related purine nucleoside analogs stems from their ability to disrupt fundamental cellular processes, primarily DNA synthesis and the induction of programmed cell death (apoptosis). medchemexpress.commedchemexpress.commedchemexpress.com

Inhibition of DNA Synthesis

A primary mechanism of action for this compound and its analogs is the inhibition of DNA synthesis. medchemexpress.commedchemexpress.comnih.gov This is a characteristic feature of many purine nucleoside analogs used in anticancer therapies. medchemexpress.commedchemexpress.com The modification at the 3' position of the sugar moiety, in this case, the replacement of a hydroxyl group with a fluorine atom, is critical to this inhibitory function. ontosight.ai

Once inside the cell, these nucleoside analogs are typically phosphorylated to their triphosphate derivatives. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA polymerases. nih.gov When incorporated into a growing DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination and the cessation of DNA replication. nih.gov This disruption of DNA synthesis is a key factor in the cytotoxic effects of these compounds against rapidly proliferating cancer cells. ontosight.ai

Induction of Apoptosis

In addition to halting DNA replication, this compound and other purine nucleoside analogs are known to induce apoptosis. medchemexpress.commedchemexpress.commedchemexpress.com Apoptosis is a regulated process of cell self-destruction that plays a vital role in development and tissue homeostasis. nih.gov The induction of apoptosis is a desirable outcome in cancer therapy as it leads to the selective elimination of tumor cells. mdpi.com

The precise pathways through which these analogs trigger apoptosis can be complex and may vary between different cell types. However, a common feature is the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov The activation of key effector caspases, such as caspase-3, leads to the cleavage of essential cellular proteins and ultimately results in the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation. nih.gov The induction of apoptosis by these compounds can be dependent on the p53 tumor suppressor gene in some contexts. mdpi.com

Unspecified Peculiar Mechanisms of Action

While the inhibition of DNA synthesis and induction of apoptosis are well-established mechanisms, there may be other, less characterized ways in which this compound exerts its effects. The introduction of a fluorine atom at the 3' position of the ribose sugar is a significant structural modification that can influence the molecule's interaction with a variety of cellular enzymes beyond DNA polymerases. ontosight.ainih.gov

For instance, some nucleoside analogs can affect RNA synthesis and processing. nih.gov The structural similarity to natural ribonucleosides could lead to interactions with RNA polymerases or other enzymes involved in RNA metabolism. nih.gov Furthermore, some nucleoside derivatives have been found to have anti-parasitic activities, suggesting they may interfere with unique metabolic pathways present in these organisms. researchgate.net The full spectrum of the biological activities of this compound may not be completely understood, and further research could reveal additional, peculiar mechanisms of action.

Metabolic Pathways and Pharmacokinetic Considerations for Fluorinated Nucleosides

Pathways of Activation and Degradation

The biological effect of 3'-Deoxy-3'-fluoroinosine is dependent on its metabolic conversion to an active form, while its degradation follows pathways typical for nucleoside analogs.

Activation Pathway: In susceptible organisms like Leishmania, this compound undergoes a multi-step activation process. The key metabolic event is the conversion of the initial compound into 3'-deoxy-3'-fluoroadenosine 5'-triphosphate (3'-FATP). nih.gov This suggests a pathway involving several enzymatic reactions:

Phosphorylation: Initially, a kinase likely phosphorylates this compound to its monophosphate derivative.

Amination: The inosine (B1671953) monophosphate analog is then likely converted to an adenosine (B11128) monophosphate analog.

Subsequent Phosphorylations: Two additional phosphorylation steps yield the active triphosphate form, 3'-FATP. nih.gov

This active metabolite, 3'-FATP, is a purine (B94841) nucleoside analog that can interfere with nucleic acid synthesis, leading to cytotoxicity in the target organism. medchemexpress.commedchemexpress.com

Degradation and Excretion: In contrast to the activation pathway in target organisms, nucleosides in mammalian systems are typically subject to degradation and clearance. The parent purine nucleoside, inosine, is catabolized by being converted first to hypoxanthine (B114508), which is then oxidized to xanthine (B1682287) and finally to uric acid for excretion. wikipedia.org While specific degradation pathways for this compound in mammals are not fully detailed, studies on similar fluorinated nucleosides, such as 3'-fluoro-3'-deoxythymidine, show that glucuronidation is a significant metabolic route. The glucuronide conjugate is then readily excreted in the urine. nih.gov This represents a common detoxification and clearance mechanism for nucleoside analogs in mammals.

Influence of Fluorine on Pharmacokinetic Properties

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength makes the molecule more resistant to oxidative metabolism by enzymes like cytochrome P450. annualreviews.org By replacing a hydrogen atom at the 3' position of the sugar moiety with fluorine, the compound is protected from metabolic degradation at that site, which can prolong its half-life and increase its bioavailability. mdpi.commdpi.com Fluorine substitution can also enhance the stability of the glycosidic bond that links the sugar to the purine base. nih.gov

Lipophilicity and Permeability: The addition of fluorine often increases the lipophilicity of a molecule. oup.commdpi.com This alteration can improve its ability to pass through cellular membranes, potentially leading to enhanced cellular uptake and better distribution into tissues. oup.com

Pharmacokinetic Profile: While specific pharmacokinetic data for this compound is limited, studies on the closely related compound 3'-fluoro-3'-deoxythymidine (FDT) in rhesus monkeys provide valuable insights into the behavior of this class of drugs. nih.gov These studies show variable oral bioavailability and a relatively short half-life, with clearance occurring via metabolic processes such as glucuronidation. nih.gov Transport into the central nervous system has also been observed, suggesting that these compounds can cross the blood-brain barrier. nih.gov

Table 3: Pharmacokinetic Parameters of 3'-fluoro-3'-deoxythymidine (FDT) in Rhesus Monkeys

| Parameter | Route | Value | Source |

|---|---|---|---|

| Half-life | Intravenous, Oral, Subcutaneous | 0.58 - 1.4 hours | nih.gov |

| Oral Bioavailability | Oral | 21% - 95% (variable) | nih.gov |

| Subcutaneous Bioavailability | Subcutaneous | 52% - 59% | nih.gov |

| CSF to Serum Ratio (1 hr post-administration) | Intravenous, Oral, Subcutaneous | ~0.15 | nih.gov |

Mechanisms of Resistance to Fluorinated Nucleoside Analogs

Cellular Defense Mechanisms Against Analog Action

Cells have evolved sophisticated defense systems to counteract the effects of xenobiotics, including fluorinated nucleoside analogs. These mechanisms can prevent the analog from reaching its target, inactivate it, or repair the damage it causes.

A primary line of defense involves regulating the uptake and metabolism of the nucleoside analog. cardiff.ac.uk For a compound like 3'-Deoxy-3'-fluoroinosine to be active, it must first be transported into the cell, typically by nucleoside-specific transporters, and then phosphorylated to its active triphosphate form. cardiff.ac.uknih.gov Resistance can emerge through several alterations in this pathway:

Decreased Cellular Uptake: Downregulation or mutation of nucleoside transporter proteins can limit the entry of the fluorinated nucleoside analog into the cell, thereby reducing its intracellular concentration and subsequent cytotoxic effects. cardiff.ac.uk

Reduced Activation: The conversion of the nucleoside analog to its active triphosphate metabolite is a critical step for its therapeutic action. cardiff.ac.uknih.gov This process is catalyzed by a series of kinases. mdpi.com A reduction in the activity of these activating enzymes, such as thymidine (B127349) kinase, can lead to insufficient levels of the active compound, rendering the treatment ineffective. cardiff.ac.uk

Increased Deactivation: Cells can upregulate the expression of deactivating enzymes that catabolize the nucleoside analog, preventing it from being incorporated into DNA or RNA or from inhibiting its target enzymes. cardiff.ac.uk

These resistance mechanisms collectively reduce the ability of fluorinated nucleoside analogs to exert their therapeutic effects. cardiff.ac.uk

Role of Translesion DNA Synthesis in Drug Resistance

Once a fluorinated nucleoside analog like this compound is incorporated into the cellular DNA, it acts as a lesion that can disrupt normal DNA replication and trigger cell death. However, cells can overcome this challenge through a specialized DNA damage tolerance pathway known as translesion DNA synthesis (TLS). mdpi.comnih.gov

TLS employs specialized, low-fidelity DNA polymerases that can replicate across damaged DNA, including sites where a nucleoside analog has been incorporated. nih.govfrontiersin.org This allows the cell to bypass the DNA lesion and continue the replication process, thus promoting cell survival and contributing to drug resistance. mdpi.comcsuohio.edu

Key aspects of TLS in the context of resistance to nucleoside analogs include:

Bypassing DNA Lesions: When a high-fidelity DNA polymerase encounters a DNA lesion caused by a nucleoside analog, it often stalls. nih.gov TLS polymerases are recruited to this site to synthesize a short stretch of DNA opposite the lesion, allowing replication to proceed. mdpi.com

Specialized Polymerases: A variety of specialized DNA polymerases, such as those from the Y-family (e.g., Polη, REV1) and the B-family (e.g., Polζ), are involved in TLS. mdpi.complos.org For instance, Polymerase η has been shown to be upregulated in resistant breast cancer cells, enabling them to bypass DNA lesions caused by nucleoside analogs. mdpi.com

Promotion of Survival and Mutagenesis: By enabling the bypass of drug-induced DNA damage, TLS allows cancer cells to survive treatment with nucleoside analogs. mdpi.comnih.gov However, because TLS polymerases are inherently error-prone, this process can also lead to an increased rate of mutations, potentially driving the evolution of more aggressive and drug-resistant cancer phenotypes. nih.gov

The inhibition of TLS has been explored as a strategy to combat drug resistance to DNA damaging agents and synergize the therapeutic activity of certain anti-cancer agents. nih.govcsuohio.edu

Enzyme-Mediated Resistance (e.g., APOBEC3 enzymes)

Enzyme-mediated resistance represents another significant challenge to the efficacy of fluorinated nucleoside analogs. One prominent family of enzymes implicated in this process is the apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3 (APOBEC3) family of cytidine (B196190) deaminases. otago.ac.nznih.govnih.gov

APOBEC3 enzymes are part of the innate immune system and function by deaminating cytosine bases in single-stranded DNA, converting them to uracil. otago.ac.nznih.govnih.gov This activity can contribute to drug resistance in several ways:

Mutagenesis and Evolution of Resistance: The mutagenic activity of APOBEC3 enzymes can accelerate the genetic evolution of cancer cells. otago.ac.nznih.govnih.gov By introducing mutations throughout the genome, these enzymes can facilitate the development of resistance to a wide range of therapies, including those involving nucleoside analogs. nih.gov

Direct Interaction with Analogs: While APOBEC3 enzymes primarily act on cytosine, their activity can be influenced by the presence of nucleoside analogs. Interestingly, some fluorinated nucleosides have been investigated as inhibitors of APOBEC3 enzymes. For example, an oligodeoxynucleotide containing 5-fluoro-2'-deoxyzebularine has been shown to be a potent inhibitor of APOBEC3A and APOBEC3B. otago.ac.nznih.gov This suggests a complex interplay where some fluorinated compounds might counteract certain resistance mechanisms.

The APOBEC3 family consists of several members (APOBEC3A, B, C, D, F, G, H), and their roles in mutagenesis and drug resistance can vary. otago.ac.nznih.gov Inhibition of these enzymes is being explored as a potential therapeutic strategy to prevent the emergence of drug resistance and enhance the effectiveness of existing anticancer treatments. otago.ac.nznih.govnih.gov

| Enzyme Family | General Function in Resistance | Specific Examples of Interaction with Fluorinated Analogs |

| Nucleoside Kinases | Reduced activity leads to decreased phosphorylation and activation of the nucleoside analog. | Decreased thymidine kinase activity can confer resistance to various nucleoside analogs. cardiff.ac.uk |

| Translesion Synthesis (TLS) Polymerases | Bypass DNA lesions caused by the incorporation of the nucleoside analog, allowing replication to continue. | Upregulation of Polymerase η has been observed in breast cancer cells resistant to nucleoside analogs. mdpi.com |

| APOBEC3 Enzymes | Induce mutations in cancer cell DNA, potentially leading to the evolution of drug-resistant clones. | Oligonucleotides containing 5-fluoro-2'-deoxyzebularine can inhibit APOBEC3A and APOBEC3B. otago.ac.nznih.gov |

Advanced Research Methodologies and Future Directions in 3 Deoxy 3 Fluoroinosine Research

In Vitro Cell Culture Systems and Assays

In vitro studies are fundamental to the initial assessment of the biological activity of 3'-Deoxy-3'-fluoroinosine. These systems allow for controlled experiments to determine the compound's effects on various cell types and against pathogens.

Cell culture systems are indispensable for the preliminary screening of the antiviral and cytotoxic properties of nucleoside analogs like this compound. nih.govvirologyresearchservices.com A variety of established cell lines are utilized to assess the compound's efficacy against different viruses and to determine its safety profile at the cellular level. For instance, in studies of the related compound 3'-deoxy-3'-fluoroadenosine, host cell lines of both neural and extraneural origin have been used to demonstrate its antiviral effects. nih.govnih.gov Such assays typically involve exposing virally infected cell cultures to the compound and measuring the inhibition of viral replication.

Cytotoxicity is a critical parameter evaluated in parallel with antiviral activity. virologyresearchservices.com Assays are conducted to measure the concentration at which the compound becomes harmful to the host cells. d-nb.info This is often expressed as the 50% cytotoxic concentration (CC₅₀). For example, 3'-deoxy-3'-fluoroadenosine showed no significant cytotoxicity at concentrations up to 25 μM in certain cell lines, though it did exhibit a cytostatic effect, suppressing cell proliferation at higher concentrations. nih.govnih.gov Similarly, this compound was found to be less toxic to mouse mammary-tumor FM3A cells compared to its potent activity against Leishmania promastigotes. nih.gov The selectivity index (SI), calculated as the ratio of CC₅₀ to the 50% effective concentration (EC₅₀), is a key metric for evaluating the therapeutic potential of the compound. virologyresearchservices.com

Novel, non-invasive imaging techniques are being employed to provide a more detailed and dynamic understanding of a compound's effect on cells. Quantitative Phase Imaging (QPI) and Digital Holographic Microscopy (DHM) are at the forefront of this advanced characterization. frontiersin.org These label-free methods allow for real-time monitoring and quantification of cellular morphology and physiology. frontiersin.org

These technologies measure the phase shift of light passing through the transparent cells, which provides information about the cell's thickness and refractive index. frontiersin.org This allows researchers to observe subtle changes in cell morphology, adherence, and proliferation in response to a compound, offering a more nuanced profile of both antiviral efficacy and cytotoxicity than traditional endpoint assays. nih.govnih.gov For example, holographic microscopy has been successfully used to characterize the antiviral and cytotoxic profiles of 3′-deoxy-3′-fluoroadenosine, providing multiparametric data on the physiological state of the monitored cells. nih.gov This approach can distinguish between cytotoxic effects (cell death) and cytostatic effects (inhibition of cell growth), which is crucial for understanding the compound's mechanism of action. nih.govnih.gov

In Vivo Animal Models for Efficacy and Metabolism Studies

Following promising in vitro results, in vivo animal models are essential for evaluating the efficacy, pharmacokinetics, and metabolism of this compound in a whole-organism context. d-nb.infoidibell.cat These models are critical for translational research, bridging the gap between laboratory findings and potential clinical applications. d-nb.info

Mouse models are frequently used to assess the antiviral efficacy of nucleoside analogs. nih.gov For instance, the in vivo activity of 3'-deoxy-3'-fluoroadenosine was demonstrated in mouse models of Tick-Borne Encephalitis Virus (TBEV) and West Nile Virus (WNV) infection. nih.govnih.gov Treatment with the compound resulted in a significant reduction in mortality and a decrease in the clinical signs of neuroinfection in WNV-infected mice. nih.gov Similarly, this compound has shown cytotoxic effects against Leishmania donovani amastigotes in mice. nih.gov

Animal models are also vital for studying the metabolism of these compounds. Research on the related compound 3-deoxy-3-fluoro-D-glucose (3-FG) in rabbits and locusts has shown how it is processed in different tissues. nih.govnih.gov These studies use techniques like radiolabeling and subsequent analysis of tissue extracts to trace the metabolic fate of the fluorinated nucleoside, identifying metabolites and major metabolic pathways. nih.govnih.gov Such studies have revealed, for example, that the production of metabolites like 3-deoxy-3-fluoro-D-sorbitol (3-FS) correlates with the distribution of the enzyme aldose reductase in various tissues. nih.gov

| Animal Model | Application | Key Findings |

| Mouse | Antiviral Efficacy (WNV, TBEV) | 3'-deoxy-3'-fluoroadenosine significantly decreased mortality and clinical signs of infection. nih.gov |

| Mouse | Antiprotozoal Efficacy (L. donovani) | This compound showed cytotoxic effects against amastigotes. nih.gov |

| Rabbit | Metabolism of 3-FG | Identified metabolites like 3-deoxy-3-fluoro-D-sorbitol and 3-deoxy-3-fluoro-D-gluconic acid in various tissues. nih.gov |

| Locust | Metabolism of 3-FG | Demonstrated inhibition of glycolysis and provided evidence of metabolism to fluorinated sugar phosphates. nih.gov |

Spectroscopic and Analytical Techniques in Research

A suite of powerful spectroscopic and analytical techniques is employed to identify, quantify, and characterize this compound and its metabolites. These methods provide the high sensitivity and specificity required for complex biological samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for structural elucidation and for studying molecular behavior. ebsco.com For fluorine-containing compounds like this compound, ¹⁹F NMR is particularly valuable. azom.comslideshare.net The ¹⁹F nucleus is a sensitive spin ½ nucleus with 100% natural abundance, which results in sharp signals and high receptivity for NMR measurements over a wide chemical shift range. azom.comhuji.ac.il

¹⁹F NMR can be used to non-invasively monitor the metabolism of fluorinated compounds in vivo and in vitro. nih.govnih.gov For example, it has been used to track the metabolism of 3-deoxy-3-fluoro-D-glucose in locust tissue extracts and in the lenses of dogs, allowing for the identification of fluorinated metabolites such as 3-deoxy-3-fluoro-sorbitol. nih.govnih.gov This technique enables the study of enzyme kinetics directly within intact tissues, providing a dynamic view of metabolic processes. nih.gov The distinct chemical shifts of different fluorine-containing metabolites allow for their simultaneous detection and quantification. nih.govnih.gov

Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, used for the sensitive detection and identification of compounds by measuring their mass-to-charge ratio. colby.eduumich.edu When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly powerful tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of volatile and thermally stable compounds, such as for identifying residual solvents in synthesized materials. lcms.cz For less volatile biomolecules like nucleosides and their metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the preferred method. nih.govagilexbiolabs.com LC-MS/MS offers exceptional sensitivity and specificity, making it ideal for quantifying oligonucleotides and their metabolites in biological matrices like plasma and tissue extracts. umb.eduwaters.com The technique has been used to investigate the in vivo metabolism of 3-deoxy-3-fluoro-D-glucose in rabbit tissues, complementing data from ¹⁹F NMR. nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantification of compounds in a mixture. thermofisher.com For research involving this compound, HPLC is crucial for purifying the synthesized compound and for analyzing its presence and the presence of its metabolites in biological samples. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of nucleosides and oligonucleotides. thermofisher.comlcms.cz This technique separates molecules based on their hydrophobicity. Ion-pair reversed-phase HPLC is often employed to improve the retention and resolution of highly polar analytes like oligonucleotides. nih.gov HPLC systems can be coupled with various detectors, including UV-Vis detectors for quantification and mass spectrometers for identification, providing a comprehensive analytical platform. lcms.czshodexhplc.com The method is essential for quality control of synthetic nucleosides and for metabolic studies, such as the analysis of tissue extracts from animals treated with fluorinated sugars. nih.govnih.gov

| Technique | Principle | Application in this compound Research |

| ¹⁹F NMR | Measures the magnetic properties of fluorine nuclei to provide structural and quantitative information. ebsco.comhuji.ac.il | Non-invasive monitoring of metabolism, identification of fluorinated metabolites, and study of enzyme kinetics in intact tissues. nih.govnih.govnih.gov |

| GC-MS | Separates volatile compounds via gas chromatography and identifies them by mass spectrometry. lcms.cz | Analysis of volatile impurities or derivatized metabolites. |

| LC-MS/MS | Separates compounds via liquid chromatography and identifies/quantifies them using two stages of mass analysis. nih.govagilexbiolabs.com | Highly sensitive and specific quantification of the parent compound and its metabolites in complex biological matrices (e.g., plasma, tissue). nih.govumb.eduwaters.com |

| HPLC | Separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. thermofisher.comwaters.com | Purification of the synthesized compound, quality control, and quantification of the compound and its metabolites in biological samples. nih.govnih.gov |

Applications in Positron Emission Tomography (PET) Imaging (for related compounds)

The incorporation of fluorine into nucleoside analogs has significant implications for diagnostic imaging, particularly in the field of Positron Emission Tomography (PET). While research specifically detailing the use of this compound as a PET tracer is not extensively available, the principles and applications of related fluorinated nucleosides, such as 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), provide a strong basis for understanding the potential in this area. nih.govopenmedscience.comnih.gov

Fluorine-18 (¹⁸F) is an ideal radioisotope for PET due to its low positron energy, which results in high-resolution images and limits the radiation dose to the patient. nih.gov Its 110-minute half-life is long enough to allow for complex radiosynthesis, transportation, and extended imaging protocols, which are crucial for studying metabolic processes. nih.gov The development of methods for easier radiolabeling of biomolecules with ¹⁸F has spurred the creation of numerous fluorinated tracers. nih.gov

Fluorinated nucleoside analogs are of particular interest as PET tracers because they can act as probes for cellular proliferation. openmedscience.comnih.gov Cancer cells, in their hyperproliferative state, have a high demand for nucleosides to synthesize DNA. openmedscience.com PET tracers based on nucleosides are transported into cells by nucleoside transporters and are then typically phosphorylated, which traps them inside the cell. openmedscience.com This mechanism allows for the visualization of tissues with high rates of cell division, such as tumors. nih.gov

One of the most well-studied fluorinated nucleoside PET tracers is [¹⁸F]FLT. openmedscience.comnih.gov It is an analog of thymidine (B127349) and its uptake is closely linked to the activity of thymidine kinase 1, a key enzyme in the DNA synthesis salvage pathway. nih.gov This makes [¹⁸F]FLT a valuable tool for non-invasively measuring cell proliferation in vivo. nih.govnih.gov Numerous preclinical studies have demonstrated a strong correlation between [¹⁸F]FLT uptake and tumor proliferation, and it is being investigated for assessing tumor response to various anticancer therapies. nih.govnih.gov A decrease in [¹⁸F]FLT uptake often reflects a positive response to treatment. nih.gov

The principles established with [¹⁸F]FLT and other fluorinated nucleoside analogs suggest a potential role for radiolabeled this compound in PET imaging. Given that purine (B94841) nucleoside analogs have shown broad antitumor activity, an ¹⁸F-labeled version of this compound could potentially be used to visualize tumors that are susceptible to this class of drugs. medchemexpress.com Furthermore, PET imaging could be employed to study the pharmacokinetics and biodistribution of the drug, providing valuable information for its therapeutic development.

Table 1: Properties of Fluorine-18 for PET Imaging

| Property | Value | Significance |

|---|---|---|

| Half-life | 110 minutes | Allows for synthesis, transport, and extended imaging protocols. nih.gov |

| Positron Energy | Low | Provides high-resolution images and limits patient radiation dose. nih.gov |

| Decay Mode | Positron Emission (β+) | Enables detection by PET scanners. |

Future Research Avenues and Therapeutic Development Challenges

While this compound has shown promise in preclinical studies, its path to becoming a clinically approved therapeutic is fraught with challenges that necessitate further focused research. The future development of this compound will depend on addressing these hurdles and exploring new avenues of investigation.

One of the primary challenges in the development of any new therapeutic is optimizing its pharmacokinetic and pharmacodynamic properties. biopharminternational.com For this compound, future research should focus on improving its delivery to target tissues and enhancing its stability in vivo. mdpi.comembopress.org This could involve the development of prodrug strategies, where the compound is chemically modified to improve its absorption, distribution, metabolism, and excretion (ADME) profile, and then converted to the active form at the site of action. tandfonline.com Encapsulation in nanoparticle delivery systems is another approach that could protect the drug from premature degradation and target it more specifically to diseased cells or tissues. mdpi.com

Another significant hurdle is the potential for the development of drug resistance. tandfonline.com As with other antimicrobial and anticancer agents, target organisms or cells can evolve mechanisms to evade the drug's effects. Future research should proactively investigate potential resistance mechanisms to this compound. This could involve in vitro evolution studies to select for resistant parasite strains and then sequencing their genomes to identify the genetic basis of resistance. Understanding how resistance might emerge will be crucial for developing strategies to overcome it, such as co-administration with other drugs that have different mechanisms of action.

The exploration of new therapeutic applications for this compound and its analogs is a promising future research avenue. While its antileishmanial activity is the most well-documented, its classification as a purine nucleoside analog suggests it may have a broader spectrum of activity. medchemexpress.com Purine analogs are known to have antiviral and anticancer properties. medchemexpress.comnih.govmedchemexpress.com Therefore, screening this compound against a wide range of viruses and cancer cell lines could uncover new therapeutic opportunities. nih.gov Furthermore, the synthesis of novel analogs with modifications at various positions on the purine ring and the sugar moiety could lead to compounds with improved activity or a different therapeutic profile. researchgate.net

Finally, the successful translation of this compound from the laboratory to the clinic will require a significant investment in preclinical and clinical trials. These studies are essential to establish the safety and efficacy of the drug in humans. Overcoming the "valley of death" in drug development, where promising preclinical compounds fail to become approved therapies, is a major challenge. biopharminternational.com This will require a multidisciplinary effort involving chemists, biologists, pharmacologists, and clinicians, as well as significant financial resources.

Table 3: Future Research Directions and Challenges for this compound

| Area of Focus | Key Challenges | Potential Solutions/Research Avenues |

|---|

| Drug Delivery and Pharmacokinetics | - Poor bioavailability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.